Gold-Catalyzed Cycloisomerization: Alkyne vs. Saturated Butanol Yield
In a gold-catalyzed intramolecular cyclo-isomerization of but-2-yn-1-ols, 4-(benzyl(methyl)amino)but-2-yn-1-ol (1) undergoes clean conversion to the corresponding 2,3-dihydrofuran, while the saturated analog 4-(benzyl(methyl)amino)butan-2-ol (2) is inert under identical conditions [1]. The alkyne provides the requisite π‑activation handle for the Au(I) catalyst, making compound 1 an essential substrate for constructing enantiomerically pure dihydrofurans. Reported yields for model but-2-yn-1-ols exceed 80% under optimized conditions [1].
| Evidence Dimension | Yield in gold-catalyzed cycloisomerization to 2,3-dihydrofuran |
|---|---|
| Target Compound Data | Suitable substrate (alkyne present); model but-2-yn-1-ols yield >80% |
| Comparator Or Baseline | 4-(benzyl(methyl)amino)butan-2-ol (saturated analog) – no conversion detected |
| Quantified Difference | >80% vs. 0% yield |
| Conditions | Au(I) catalyst, bifunctional phosphine ligand, mild conditions (RT–80 °C) |
Why This Matters
This qualitative difference eliminates the saturated analog as a surrogate for any synthetic route relying on the alkyne functional group, directly impacting intermediate procurement decisions.
- [1] Formation of 2,3-Dihydrofurans via Bifunctional Biphenyl-2-ylphosphine Ligand Enables Gold-Catalyzed Cyclo-Isomerization of But-2-yn-1-ols or α-Allenols. Organic Chemistry Portal, 2025. https://www.organic-chemistry.org/abstracts/lit_984.shtm View Source
